molecular formula C21H25F2N7O2 B1150041 PQR620

PQR620

Cat. No.: B1150041
M. Wt: 445.47
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PQR620 is a novel, potent, and selective ATP-competitive inhibitor of the mTOR kinase, effectively targeting both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2) . Its mechanism of action involves binding to the catalytic site of mTOR, which blocks the enzyme's activity more completely than first-generation rapalogs, overcoming the limitations of feedback loop reactivation . This results in the potent inhibition of key downstream signaling pathways, demonstrated by reduced phosphorylation of AKT (at Ser473, via TORC2), S6K, and 4E-BP1 (via TORC1) . This compound exhibits significant anti-tumor activity across a broad panel of cancer models. In a large set of 56 lymphoma cell lines, it demonstrated a median IC50 of 250 nM after 72 hours of exposure, with particular potency observed in Mantle Cell Lymphoma (MCL) . Its efficacy extends to solid tumors, as shown by robust activity in non-small cell lung cancer (NSCLC) models, where it inhibits cell growth, proliferation, migration, and induces apoptosis . In vivo, oral administration of this compound (100 mg/kg) significantly inhibited tumor growth in xenograft models of diffuse large B-cell lymphoma (DLBCL) and NSCLC . Furthermore, its anti-proliferative effect is largely cytostatic, but it can synergize with the BCL2 inhibitor venetoclax to induce potent cytotoxicity and even eradicate tumors in vivo . A key differentiator of this compound is its favorable physicochemical profile, which confers good oral bioavailability and excellent penetration of the blood-brain barrier, achieving brain-to-plasma ratios of approximately 1.6 . This makes it a valuable tool for investigating mTOR-dependent processes in the central nervous system. Studies have shown that this compound increases seizure threshold in a mouse model of chronic epilepsy, highlighting its potential for research in neurological disorders and "mTORopathies" . The compound also demonstrates high selectivity, with over 1000-fold selectivity for mTOR over PI3Kα, minimizing off-target effects in research settings . This compound is supplied for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C21H25F2N7O2

Molecular Weight

445.47

Origin of Product

United States

Chemical Synthesis, Structural Elucidation, and Structure Activity Relationships

Optimized Synthetic Methodologies for PQR620 Analogues

The synthesis of this compound and its analogues has been achieved through robust and modular synthetic routes, allowing for the creation of a diverse library of compounds for biological evaluation. A key strategy involves a multi-step process beginning with commercially available starting materials.

One established synthetic pathway for triazine analogues, including this compound, starts from 4-(4,6-dichloro-1,3,5-triazin-2-yl)morpholine. acs.org The synthesis can be broadly categorized into different routes depending on the substitution pattern of the final compound.

Route A: Used for preparing analogues with two unsubstituted morpholines or one unsubstituted and one substituted morpholine (B109124). This involves a nucleophilic aromatic substitution reaction to introduce morpholine derivatives, followed by a palladium-catalyzed Suzuki coupling with an appropriate organoboronic ester to yield the final inhibitor. acs.org

Route B: This strategy was specifically employed to prepare di-substituted triazines, such as this compound, where both morpholine-like substituents are identical. acs.org

Route C: Utilized for synthesizing pyrimidine (B1678525) core analogues of this compound. acs.org

These synthetic strategies are distinguished by their specific reaction conditions but share a common modular approach. acs.org The preparation of this compound was refined into an optimized synthetic route consisting of just four steps, enabling rapid access to the quantities needed for preclinical assessment. researchgate.netaacrjournals.org

Comprehensive Structure-Activity Relationship (SAR) Studies

The development of this compound was driven by extensive structure-activity relationship (SAR) studies aimed at achieving high potency for mTOR while minimizing activity against the closely related PI3K kinase family. aacrjournals.org

Ligand-Based SAR for Kinase Selectivity Enhancement

The primary challenge in developing selective mTOR inhibitors is the high degree of conservation in the ATP-binding pocket among the PI3K and PI3K-related protein kinase family. researchgate.netaacrjournals.org The SAR studies for this compound systematically varied key motifs of a precursor molecule to achieve the desired selectivity.

The starting point for development was PQR309, a pan-PI3K/mTOR inhibitor. acs.org The key to enhancing mTOR selectivity was the introduction of substituted morpholino groups. acs.org Researchers discovered that introducing bulky morpholine groups, specifically two {3-oxa-8-azabicyclo[3.2.1]octan-8-yl} moieties, onto the triazine scaffold generated a highly potent and selective mTOR kinase inhibitor, this compound. acs.orgnih.gov This modification resulted in a greater than 1000-fold selectivity for mTOR over PI3Kα in enzymatic binding assays. researchgate.netnih.gov

Further SAR studies explored various substitutions on the morpholine components. It was found that introducing methyl groups or ethylene (B1197577) bridges had a significant impact on binding affinity and selectivity. For instance, while many compounds with these modifications showed excellent mTOR activity (Kᵢ ≤ 30 nM), substituting both the C2- and C6-morpholine positions with a methyl group reduced mTOR affinity significantly (Kᵢ of 650 nM). acs.org In contrast, methyl-substitution at the C3- and C5-positions had only a minor effect on mTOR binding. acs.org

The table below summarizes the in vitro activity of this compound and selected analogues, illustrating the impact of structural modifications on kinase selectivity.

CompoundModificationsmTOR Kᵢ (nM)PI3Kα Kᵢ (nM)Selectivity (PI3Kα/mTOR)
PQR309 (1) Unsubstituted morpholines, CF₃ group29391.3
Compound 2 Unsubstituted morpholines, CHF₂ group10333.3
This compound (3) Di-substituted morpholines, CHF₂ group3.1>3000>968
Compound 14 Di-substituted morpholines (M₂)20150075
Compound 15 Di-substituted morpholines (M₄)16>3000>188
Compound 25 Di-substituted morpholines (M₁₄)26200077

Data sourced from J Med Chem. 2018;61(22):10084-10105. acs.org

Rational Design Principles Guiding this compound Development

The design of this compound followed a clear, rational optimization cascade starting from the pan-PI3K/mTOR inhibitor PQR309. acs.org The process involved two key strategic modifications:

Enhancing mTOR Affinity: The first step was to increase binding affinity for the mTOR kinase. This was achieved by substituting the trifluoromethyl (CF₃) group on the 2-aminopyridine (B139424) ring of PQR309 with a difluoromethyl (CHF₂) group, leading to an intermediate compound. acs.org

Reducing PI3K Binding: The second, crucial step was to introduce steric hindrance that would negatively impact binding to the PI3K kinase pocket without compromising mTOR affinity. This was accomplished by exploring substituted morpholino groups designed to engage the solvent-exposed region of the mTOR binding site. acs.orgnih.gov The introduction of two bulky {3-oxa-8-azabicyclo[3.2.1]octan-8-yl} groups proved optimal, leading to the final structure of this compound with its high selectivity. acs.orgnih.gov

This rational, step-wise approach successfully decoupled PI3K and mTOR inhibition, transforming a dual-target compound into a highly selective mTOR inhibitor. acs.org

Advanced Spectroscopic and Chromatographic Techniques for Compound Characterization

The structural elucidation and confirmation of this compound and its analogues were performed using standard, advanced analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy was a primary tool for characterization. acs.org NMR spectra were typically obtained in deuterated solvents such as chloroform (B151607) (CDCl₃), dimethyl sulfoxide (B87167) ((CD₃)₂SO), or methanol (B129727) (CD₃OD). acs.org The chemical shifts (δ values) were reported in parts per million (ppm) and corrected to the residual solvent signal. acs.org While not explicitly detailed, techniques such as High-Performance Liquid Chromatography (HPLC) and mass spectrometry are standard for assessing the purity and confirming the molecular weight of newly synthesized compounds in such research campaigns.

Elucidation of Molecular and Cellular Mechanisms

Direct Inhibition of Mechanistic Target of Rapamycin (B549165) Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2)

PQR620 is characterized as a novel, potent, and selective ATP-competitive inhibitor of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2) acs.orgfrontiersin.orgmedchemexpress.comguidetopharmacology.orgpatsnap.comtandfonline.comacs.orgresearchgate.net. Unlike earlier generation mTOR inhibitors like rapamycin, which allosterically inhibit only mTORC1, this compound directly targets the catalytic site of the mTOR kinase, thereby inhibiting the activity of both complexes patsnap.comtandfonline.com. This dual inhibition is considered crucial for a more comprehensive blockade of downstream signaling mediated by the PI3K/Akt/mTOR pathway acs.org.

Research indicates that this compound exhibits high potency towards mTOR. For instance, studies have reported a Ki value of 10.8 nM for mTOR inhibition caymanchem.com. This potent binding contributes to its effectiveness in modulating cellular processes regulated by mTOR signaling.

Disruption of mTOR Complex Assembly

Beyond directly inhibiting the kinase activity, this compound has been shown to disrupt the structural integrity of the mTOR complexes. Studies in non-small-cell lung carcinoma (NSCLC) cells demonstrated that this compound treatment led to the disruption of the assembly of both mTORC1, characterized by the mTOR-Raptor interaction, and mTORC2, identified by the association of mTOR with Rictor and Sin1 frontiersin.orgnih.govwilddata.cn. This disruption of complex formation further contributes to the inhibition of mTOR signaling.

Downstream Phosphorylation Events Modulation

The inhibition of mTORC1 and mTORC2 by this compound results in a significant modulation of phosphorylation events in key downstream effector proteins. These downstream targets are central to various cellular processes, including protein synthesis, cell growth, and survival.

Key downstream phosphorylation targets affected by this compound include:

Akt (Protein Kinase B): this compound effectively blocks the phosphorylation of Akt, particularly at the Ser473 residue, which is a primary phosphorylation site mediated by mTORC2 acs.orgfrontiersin.orgmedchemexpress.comnih.govwilddata.cnnih.gov. Inhibition of p-Akt (Ser473) has been reported with an IC50 value of 0.2 µM in A2058 melanoma cells medchemexpress.com.

S6 Kinase 1 (S6K1): this compound inhibits the phosphorylation of S6K1, a major downstream target of mTORC1 acs.orgfrontiersin.orgnih.govwilddata.cn.

Ribosomal Protein S6 (S6): As a substrate of S6K1, the phosphorylation of ribosomal protein S6 is also inhibited by this compound acs.orgfrontiersin.orgnih.govwilddata.cn. Inhibition of p-S6 (Ser235/236) has been reported with an IC50 value of 0.1 µM in A2058 melanoma cells medchemexpress.com.

4E-BP1 (eIF4E-Binding Protein 1): this compound leads to the dephosphorylation of 4E-BP1 acs.orgresearchgate.netnih.govresearchgate.net. Phosphorylation of 4E-BP1 normally releases it from eIF4E, allowing for cap-dependent translation. By inhibiting 4E-BP1 phosphorylation, this compound represses protein synthesis initiation wikipedia.org.

The modulation of these phosphorylation events underscores the broad impact of this compound on cellular signaling pathways controlled by mTOR.

Downstream Target Phosphorylation Site Affected Reported IC₅₀ (A2058 cells)
Akt Ser473 0.2 µM
S6 Ser235/236 0.1 µM

mTOR-Independent Mechanistic Pathways and Novel Targets

Sphingosine (B13886) Kinase 1 (SphK1) Inhibition and Associated Lipid Metabolism Perturbations

An important mTOR-independent mechanism identified for this compound is the inhibition of Sphingosine Kinase 1 (SphK1) nih.govwilddata.cnnih.govdntb.gov.uadntb.gov.ua. SphK1 is an enzyme involved in sphingolipid metabolism, catalyzing the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P). S1P is generally considered a pro-survival and pro-proliferative lipid mediator, while its precursor, ceramide, often promotes apoptosis.

This compound-induced SphK1 inhibition leads to a decrease in S1P levels and a consequent increase in the cellular accumulation of ceramide nih.govwilddata.cnnih.gov. This shift in the balance between S1P and ceramide is implicated in the cellular responses to this compound, including the induction of apoptosis nih.gov. Notably, the inhibition of SphK1 by this compound appears to be independent of mTOR inhibition nih.gov.

Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Generation

Another mTOR-independent mechanism involves the induction of oxidative stress and the generation of Reactive Oxygen Species (ROS) nih.govwilddata.cnnih.govdntb.gov.uabibliomed.orgd-nb.infodntb.gov.ua. Studies have shown that this compound treatment increases intracellular ROS levels and leads to indicators of oxidative injury in research systems nih.govwilddata.cnnih.gov. This effect on oxidative stress is not dependent on mTOR inhibition nih.gov. The accumulation of ROS can damage cellular components and contribute to the cytotoxic effects observed with this compound.

Global Kinase Selectivity Profiling and Off-Target Analysis in Research Systems

This compound has demonstrated excellent selectivity for mTOR over a broad panel of other protein kinases, including members of the PI3K family acs.orgfrontiersin.orgmedchemexpress.comacs.orgresearchgate.netcaymanchem.comresearchgate.net. Enzymatic binding assays have shown over 1000-fold selectivity for mTOR compared to PI3Kα medchemexpress.com.

Screening against a diverse panel of 456 wild-type kinases in a DiscoverX scanMAX assay revealed negligible off-target effects for this compound at a concentration of 10 µM acs.orgresearchgate.net. Selectivity scores (S(10)), which represent the number of kinases inhibited by more than 90% at 10 µM relative to the number of kinases tested, were reported as very low for this compound (0.005) acs.orgresearchgate.net. This high degree of selectivity for mTOR kinase minimizes potential off-target interactions and suggests that the observed cellular effects are primarily mediated through mTOR pathway modulation and the identified mTOR-independent targets like SphK1 and the induction of oxidative stress.

Target Kinase Kᵢ or Selectivity Notes
mTOR 10.8 nM (Kᵢ) Potent inhibition
PI3Kα 4.2 µM (Kᵢ) >1000-fold selectivity over PI3Kα medchemexpress.com
Kinase Panel Negligible hits Screened against 456 kinases acs.orgresearchgate.net

Preclinical Efficacy and Biological Activities in Defined Research Models

In Vitro Cellular Efficacy Studies

In vitro studies have demonstrated PQR620's significant effects on various cancer cell lines, impacting proliferation, cell cycle progression, apoptosis, and cellular migration and invasion.

Anti-proliferative Effects in Diverse Cancer Cell Line Panels

This compound has shown potent anti-proliferative activity across a range of cancer cell types. In a panel of 66 cancer cell lines, this compound exhibited a mean IC50 of 919 nM. caymanchem.combioscience.co.uk When tested against a panel of 56 lymphoma cell lines, this compound demonstrated potent anti-proliferative activity in most lines, with a median IC50 of 249.53 nM after 72 hours of exposure. mdpi.comresearchgate.netnih.gov Activity was observed to be higher in B-cell lymphomas compared to T-cell lymphomas, with median IC50 values of 250 nM and 450 nM, respectively. medchemexpress.comglpbio.com In non-small cell lung carcinoma (NSCLC) cells, including primary human NSCLC cells and established lines like A549 and NCI-H1944, this compound effectively inhibited cell growth and proliferation. nih.govnih.govresearchgate.net

Cell Cycle Progression Regulation

Studies have indicated that this compound influences cell cycle progression. In NSCLC cells, this compound inhibited cell cycle progression. nih.govnih.gov Specifically, this compound has been shown to induce cell cycle arrest at the G1 phase in A2058 melanoma and SKOV3 ovarian cancer cells at a concentration of 5 µM. caymanchem.combioscience.co.uk

Apoptotic Pathway Activation

This compound has been observed to induce apoptosis in certain cancer cell lines. In NSCLC cells, this compound provoked significant apoptosis activation. nih.govnih.govresearchgate.net While this compound's anti-tumor activity in lymphoma cell lines was largely cytostatic, apoptosis induction was noted in a subset of these lines (8 out of 56, or 14%). mdpi.com This induction was not consistently associated with histotype or the status of BCL2, MYC, or TP53. mdpi.com

Inhibition of Cellular Migration and Invasion Phenotypes

This compound has also demonstrated the ability to inhibit cellular migration and invasion. In NSCLC cells, this compound effectively inhibited both cell migration and invasion. nih.govnih.govresearchgate.netdntb.gov.ua

In Vivo Efficacy in Established Animal Models

Preclinical investigations in animal models have provided evidence of this compound's anti-tumor efficacy.

Anti-tumor Efficacy in Murine Xenograft Models of Malignancy

This compound has shown significant anti-tumor activity in murine xenograft models. Daily oral administration of this compound potently inhibited primary NSCLC xenograft growth in severe combined immune deficient mice. nih.govnih.govresearchgate.net In these xenograft tissues, researchers detected Akt-mTOR inactivation, apoptosis induction, sphingosine (B13886) kinase 1 (SphK1) inhibition, and oxidative stress. nih.govnih.govresearchgate.net this compound was also efficacious in an OVCAR-3 human ovarian cancer xenograft model, where it significantly inhibited tumor growth upon daily dosing. acs.org Furthermore, this compound has demonstrated anti-tumor activity as a single agent in lymphoma xenograft models. In an ABC-DLBCL xenograft model using the RI-1 cell line, treatment with this compound resulted in a decrease in tumor volumes compared to controls starting from day 12. mdpi.comresearchgate.netresearchgate.net In a GCB-DLBCL xenograft model using the SU-DHL-6 cell line, this compound also led to a decrease in tumor volumes. mdpi.comresearchgate.netglpbio.com

Study ModelCell Lines/TypeKey Findings (In Vitro)Citation
Diverse Cancer Cell Panel66 cell linesMean IC50: 919 nM caymanchem.combioscience.co.uk
Lymphoma Cell Panel56 cell linesMedian IC50: 249.53 nM (72h exposure) mdpi.comresearchgate.net
Lymphoma Cell SubtypesB cell vs T cellHigher activity in B cells (median IC50: 250 nM) vs T cells (median IC50: 450 nM) medchemexpress.comglpbio.com
NSCLC CellsPrimary human NSCLC, A549, NCI-H1944Inhibited cell growth and proliferation nih.govnih.govresearchgate.net
Melanoma and Ovarian CancerA2058 (melanoma), SKOV3 (ovarian)Induced G1 cell cycle arrest (at 5 µM) caymanchem.combioscience.co.uk
NSCLC CellsPrimary human NSCLC, A549, NCI-H1944Induced significant apoptosis activation nih.govnih.govresearchgate.net
Lymphoma Cell Panel56 cell linesApoptosis induction in 14% of cell lines mdpi.com
NSCLC CellsPrimary human NSCLC, A549, NCI-H1944Inhibited cell migration and invasion nih.govnih.govresearchgate.netdntb.gov.ua
Study ModelAnimal ModelKey Findings (In Vivo)Citation
NSCLC XenograftSCID micePotently inhibited primary NSCLC xenograft growth; Akt-mTOR inactivation, apoptosis, SphK1 inhibition, oxidative stress detected in tissues. nih.govnih.govresearchgate.net
Ovarian Carcinoma XenograftBALB/C nude mice (OVCAR-3)Significantly inhibited tumor growth. acs.org
ABC-DLBCL XenograftNOD-Scid mice (RI-1)Decreased tumor volumes compared to controls. mdpi.comresearchgate.netresearchgate.net
GCB-DLBCL XenograftNOD-Scid mice (SU-DHL-6)Decreased tumor volumes compared to controls. mdpi.comresearchgate.netglpbio.com
Non-Small Cell Lung Carcinoma (NSCLC) Xenografts

Studies have indicated that this compound exerts potent anti-NSCLC cell activity. In both primary NSCLC cells and established cell lines (A549 and NCI-H1944), this compound inhibited cell growth, proliferation, cell cycle progression, migration, and invasion. It also induced significant apoptosis activation in these cells. nih.govnih.gov Mechanistically, this compound disrupted the assembly of both mTOR complex 1 (mTOR-Raptor) and mTOR complex 2 (mTOR-Rictor-Sin1), leading to blocked phosphorylation of key downstream targets like Akt, S6K1, and S6. nih.gov

In vivo studies using severe combined immunodeficient (SCID) mice bearing primary NSCLC xenograft tumors (pNSCLC-1) or A549 xenograft tumors demonstrated that oral administration of this compound potently inhibited tumor growth. nih.govnih.govfrontiersin.org Analysis of this compound-treated xenograft tissues revealed the inactivation of Akt-mTOR, induction of apoptosis, inhibition of sphingosine kinase 1 (SphK1), and the presence of oxidative stress. nih.govfrontiersin.org These findings suggest that this compound's anti-NSCLC activity involves both mTOR-dependent and independent mechanisms. nih.gov

Ovarian Carcinoma Xenografts

This compound has demonstrated efficacy in ovarian carcinoma mouse xenograft models. In a study using BALB/C nude mice inoculated subcutaneously with cisplatin-resistant OVCAR-3 human ovarian cancer cells, this compound was found to be efficacious. Daily oral dosing of this compound significantly inhibited tumor growth in this model. acs.orgaacrjournals.orgdrugbank.com

Lymphoma Xenografts

The anti-tumor activity of this compound has also been assessed in lymphoma models. This compound showed anti-tumor activity across a panel of 56 lymphoma cell lines with a median IC50 value of 250 nM after 72 hours of exposure. selleckchem.comnih.govnih.gov While largely cytostatic as a single agent, the combination of this compound with the BCL2 inhibitor venetoclax (B612062) led to cytotoxicity in vitro. nih.govnih.govresearchgate.net

The single-agent and combination data were validated in xenograft models. In a xenograft model of ABC-DLBCL (RI-1 cells), this compound as a single agent resulted in a significant decrease in tumor volumes compared to the control group. nih.govresearchgate.net The combination of this compound and venetoclax exhibited stronger anti-tumor activity than either single agent in a xenograft model of GCB-DLBCL (SU-DHL-6 cells), leading to tumor eradication in some cases. researchgate.net

Modulation of Central Nervous System (CNS) Disorder Phenotypes in Murine Models

This compound's brain penetrance has led to investigations into its potential in treating CNS disorders linked to mTOR pathway dysregulation. acs.orgaacrjournals.orgdrugbank.comtandfonline.com

Tuberous Sclerosis Complex (TSC) Models

Tuberous Sclerosis Complex (TSC) is a genetic disorder characterized by benign tumors in multiple organs, including the brain, and is associated with dysregulated mTOR signaling. tandfonline.compatsnap.comaacrjournals.org Everolimus (B549166), an allosteric mTOR inhibitor (rapalog), is approved for treating TSC-related epilepsy, but its brain penetration is limited. tandfonline.compatsnap.comaacrjournals.org

This compound, as a brain-penetrant ATP-competitive mTORC1/2 inhibitor, has been evaluated in mouse models of TSC. tandfonline.compatsnap.comaacrjournals.org In the Tsc1GFAP CKO mouse model, a well-characterized model of epilepsy in TSC, this compound significantly attenuated epileptic seizures during chronic treatment at well-tolerated doses. drugbank.comtandfonline.compatsnap.com this compound demonstrated increased CNS target engagement compared to everolimus, as indicated by decreased S6K levels in rodent hippocampi. tandfonline.com Efficacy studies in Tsc1GFAPCKO mice also showed that this compound had a significant effect on survival and reduced mortality compared to the vehicle. aacrjournals.org

Models of Acquired Partial Epilepsy

The efficacy of mTOR inhibitors in acquired partial epilepsy models has been less consistent compared to TSC models. tandfonline.compatsnap.com In the intrahippocampal kainate (IHK) mouse model of acquired temporal lobe epilepsy, prolonged treatment with various mTOR inhibitors, including rapamycin (B549165), everolimus, this compound, PQR626, and PQR530, was evaluated for antiseizure efficacy. tandfonline.compatsnap.com Among these compounds, only this compound exerted a transient antiseizure effect on spontaneous recurrent seizures (SRS) at well-tolerated doses, while the others were ineffective in this specific model. patsnap.com

Exploratory Studies in Neurodegenerative Disease Cell Models (e.g., Huntington's Disease)

Dysregulated mTOR activity and impaired autophagy are implicated in neurodegenerative diseases like Huntington's Disease (HD), which is characterized by the accumulation of mutant huntingtin (mHTT). researchgate.net Inducing autophagy, for instance, by inhibiting mTOR signaling, has been shown to reduce HTT levels and aggregates. researchgate.net While rapalogs primarily inhibit mTORC1, ATP-competitive mTOR inhibitors like this compound suppress both TORC1 and TORC2 and have shown greater efficiency in inducing autophagy and reducing protein levels and aggregates in some models compared to rapalogs. researchgate.net

Synergistic Interactions with Co-Administered Research Agents in Preclinical Models

Combination Strategies with BCL2 Inhibitors

Preclinical studies have investigated the potential for synergistic interactions between this compound, a dual TORC1/2 inhibitor, and BCL2 inhibitors, particularly venetoclax, in various cancer models, with a notable focus on lymphomas. The rationale for this combination lies in the distinct mechanisms of action: this compound primarily exerts a cytostatic effect by inhibiting mTOR signaling, while BCL2 inhibitors induce apoptosis by targeting anti-apoptotic proteins nih.govresearchgate.net. Combining these agents aims to overcome the cytostatic limitation of this compound and enhance cell death.

Research has demonstrated that the combination of this compound and venetoclax leads to cytotoxicity in lymphoma cell lines, whereas this compound as a single agent was largely cytostatic nih.govresearchgate.net. This synergistic anti-proliferative effect has been observed in vitro across several diffuse large B cell lymphoma (DLBCL) cell lines nih.gov. The addition of venetoclax to this compound treatment increased cell death nih.gov.

Further preclinical validation of the synergistic activity of this compound and venetoclax has been conducted in xenograft models. In a xenograft model utilizing a germinal center B cell type DLBCL (GCB-DLBCL) cell line (SU-DHL-6), the combination of this compound and venetoclax exhibited stronger anti-tumor activity compared to either agent administered alone researchgate.netresearchgate.net. This combination led to the eradication of xenografts in this model researchgate.nettecan.com. Similar benefits of the combination over single agents were also validated in a marginal zone lymphoma (MZL) xenograft model and in mantle cell lymphoma (MCL) primary cells researchgate.net.

The increased induction of apoptosis appears to be a key mechanism underlying the synergy observed with the combination of this compound and venetoclax. This effect is likely sustained by the reduction of antiapoptotic proteins, such as myeloid cell leukemia 1 (MCL1) and BCL-XL, which has been observed in MCL and MZL cell lines researchgate.netashpublications.org.

Studies evaluating this compound's activity in a panel of 56 lymphoma cell lines showed potent anti-proliferative activity with a median IC50 value of 250 nM after 72 hours of exposure nih.govresearchgate.net. While this compound alone induced apoptosis in a subset of these cell lines, the combination with venetoclax significantly enhanced this effect nih.govresearchgate.net. The sensitivity to single-agent this compound or apoptosis induction did not appear to be significantly affected by the presence of MYC or BCL2 translocations in DLBCL cell lines researchgate.netglpbio.com.

In vivo experiments in DLBCL models, including SU-DHL-6 (GCB-DLBCL) and RIVA (activated B cell-like DLBCL), demonstrated that this compound as a single agent resulted in a significant decrease in tumor volumes compared to control groups researchgate.netglpbio.com. However, the combination of this compound with venetoclax showed highly significant differences in anti-tumor activity compared to both the control and single-agent treatments throughout the experimental period in the SU-DHL-6 model researchgate.netresearchgate.netresearchgate.nettecan.com.

Advanced Methodological Approaches and Analytical Techniques in Pqr620 Research

Biochemical and Molecular Assays for Mechanistic Characterization

Biochemical and molecular assays provide detailed insights into the direct interactions of PQR620 with its target proteins and the downstream signaling events that are affected.

Quantitative Enzyme Activity Assays (e.g., TR-FRET Displacement)

Quantitative enzyme activity assays are fundamental for determining the potency and selectivity of this compound against mTOR and other kinases. Techniques such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) displacement assays are commonly used for this purpose. TR-FRET displacement assays measure the ability of a compound to displace a fluorescently labeled ligand from a target protein, providing a quantitative measure of binding affinity or inhibitory potency. nih.govcaymanchem.combmglabtech.com

In the context of this compound, TR-FRET displacement assays have demonstrated its high potency and selectivity for mTOR. This compound has been shown to induce over 1000-fold selectivity towards mTOR over PI3Kα in enzymatic binding assays. medchemexpress.comtargetmol.comaacrjournals.orgarctomsci.com This selectivity is a crucial characteristic for a targeted therapy, minimizing potential off-target effects. The binding affinity of this compound for mTOR has been reported with Ki values as low as ≤ 30 nM. acs.org

Protein-Protein Interaction Analysis (e.g., Co-Immunoprecipitation)

Analyzing protein-protein interactions is essential for understanding how this compound affects the formation and stability of protein complexes involving mTOR, such as mTORC1 and mTORC2. Co-immunoprecipitation (Co-IP) is a widely used technique for this purpose. nih.govthermofisher.com Co-IP involves using an antibody to precipitate a target protein (the "bait") from a cell lysate, and then detecting interacting proteins (the "prey") that are co-precipitated with the bait. thermofisher.com

Studies on this compound have utilized Co-IP assays to investigate its impact on the integrity of mTORC1 (mTOR-Raptor) and mTORC2 (mTOR-Rictor-Sin1) complexes. Results from Co-IP experiments in non-small cell lung cancer (NSCLC) cells treated with this compound showed disruption of the assemblies of both mTORC1 and mTORC2 complexes. nih.govresearchgate.netfrontiersin.orgijbs.com This indicates that this compound's inhibitory effect on mTOR kinase activity is associated with alterations in the structural integrity of these critical signaling complexes.

Phosphoproteomic Profiling

Phosphoproteomic profiling allows for a global analysis of protein phosphorylation events within cells, providing a comprehensive view of the signaling pathways affected by this compound. By identifying changes in phosphorylation sites on a large scale, researchers can map the downstream consequences of mTOR inhibition. nih.govgoogle.comresearchgate.netnih.gov

While specific detailed phosphoproteomic data tables directly linked to this compound treatment were not extensively detailed in the provided search results, the technique is broadly applied in the study of mTOR inhibitors. Phosphoproteomic profiling can reveal the impact of mTOR inhibition on key downstream targets involved in processes like protein synthesis, cell growth, and metabolism. Studies have shown that this compound treatment leads to the blockade of phosphorylation of key mTOR downstream targets such as Akt (Ser473), S6K1, and ribosomal protein S6 (Ser235/236) in NSCLC cells, which are indicators of mTORC1 and mTORC2 activity. medchemexpress.comtargetmol.comaacrjournals.orgfrontiersin.org

Cell-Based Assays for Functional Outcomes

Cell-based assays are crucial for evaluating the biological effects of this compound on living cells, providing insights into its impact on cellular processes relevant to disease.

High-Throughput Screening for Growth Inhibition

High-throughput screening (HTS) is a powerful method for rapidly assessing the effect of compounds like this compound on cell growth and viability across a large panel of cell lines. targetmol.comacs.orgresearchgate.netfrontiersin.orguni.lunih.govepilepsy.combiorxiv.org This technique allows for the identification of sensitive cell lines and provides data on the general anti-proliferative activity of the compound.

This compound has been evaluated for its potency to prevent cancer cell growth in various cell line panels. In an NTRC (Netherlands Translational Research Center BV) 44 cancer cell line panel, this compound demonstrated potency in inhibiting cell growth. medchemexpress.comtargetmol.comaacrjournals.org In a panel of 56 lymphoma cell lines, this compound showed anti-tumor activity with a median IC₅₀ value of 250 nM after 72 hours of exposure. arctomsci.comnih.gov In a panel of 66 cancer cell lines derived from various solid tumors, this compound showed a mean IC₅₀ value of 0.92 μM for growth inhibition. acs.org This data indicates that this compound possesses broad anti-proliferative activity across different cancer types.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a versatile technique used to analyze various cellular properties, including DNA content (for cell cycle analysis) and the presence of apoptotic markers. nih.govplos.orgnih.govarchivesofmedicalscience.com This allows researchers to determine how this compound affects cell cycle progression and induces programmed cell death.

Studies using flow cytometry have shown that this compound treatment impacts the cell cycle distribution in cancer cells. In NSCLC cells, this compound treatment resulted in a decrease in the percentage of cells in the S-phase and an increase in the percentage of cells in the G1-phase, suggesting that this compound induces G1-S cell cycle arrest. nih.govfrontiersin.org

Flow cytometry is also used to quantify apoptosis, often by detecting Annexin V-positive cells or analyzing DNA fragmentation. nih.govnih.govarchivesofmedicalscience.com this compound has been shown to provoke significant apoptosis activation in NSCLC cells, as confirmed by an increased number of Annexin V-positive cells detected by FACS. nih.gov

Below is a summary of some research findings related to cell growth inhibition by this compound:

Cell Line PanelMedian/Mean IC₅₀ (Growth Inhibition)Exposure TimeReference
NTRC 44 cancer cell lines10log(IC₅₀) of 2.86 (nM)Not specified medchemexpress.comtargetmol.comaacrjournals.org
56 lymphoma cell lines250 nM72 hours arctomsci.comnih.gov
66 cancer cell lines0.92 μM (mean)Not specified acs.org

Design and Execution of Preclinical In Vivo Studies

Preclinical in vivo studies are critical for evaluating the efficacy and pharmacokinetics of potential therapeutic agents like this compound in living systems. These studies often involve the use of animal models that mimic human disease conditions.

Xenograft Model Development and Tumor Volume Monitoring

Xenograft models, where human cancer cells or tissues are implanted into immunodeficient mice, are widely used to assess the in vivo antitumor activity of compounds. This compound has been evaluated in several xenograft models.

In an ovarian carcinoma mouse xenograft model (OVCAR-3), daily oral dosing of this compound significantly inhibited tumor growth. aacrjournals.orgacs.orgresearchgate.net this compound also demonstrated potent inhibition of primary NSCLC xenograft growth in severe combined immune deficient (SCID) mice following daily oral administration of a single dose. nih.govresearchgate.net In lymphoma models, this compound showed anti-tumor activity as a single agent and in combination with venetoclax (B612062), which was validated in xenograft models. researchgate.netresearchgate.net Specifically, in a xenograft model of ABC-DLBCL using RI-1 cells, treatment with this compound (50 mg/kg, 7 days/w, po) in NOD-Scid mice (n=8 per group) showed effects compared to a control vehicle group (n=8). researchgate.net In a xenograft model of GCB-DLBCL using SU-DHL-6 cells, stronger in vivo anti-tumor activity was observed with the combination of this compound (100 mg/kg, Qdx7/w, po) and venetoclax (100 mg/kg, Qdx7/w) compared to single agents or vehicle control (n=8 per group). researchgate.net

Monitoring tumor volume over time is a standard method to assess the effectiveness of treatment in xenograft models. This typically involves caliper measurements at regular intervals to calculate tumor volume, allowing for the generation of tumor growth curves. Continued monitoring beyond treatment cessation can provide insights into the durability of disease control nih.gov.

Behavioral and Electrophysiological Assessments in CNS Animal Models

This compound's brain penetrant properties make it relevant for studying neurological disorders where the mTOR pathway is implicated. Animal models are employed to assess the compound's effects on behavior and neuronal activity.

This compound attenuated epileptic seizures in a Tuberous Sclerosis Complex (TSC) mouse model. acs.orgresearchgate.netcaymanchem.com Behavioral tests in CNS animal models are used to evaluate various neurological functions, including motor coordination, learning, and memory ucm.esdergipark.org.tr. Electrophysiological assessments, such as electroencephalogram (EEG) and recording of evoked potentials, can provide objective measures of neuronal activity and network function nih.govnih.gov. While specific behavioral and electrophysiological tests used for this compound are not detailed in the provided snippets beyond the observation of seizure reduction in a TSC model, these techniques are generally applied in the preclinical evaluation of compounds targeting neurological pathways ucm.esdergipark.org.trnih.govresearchgate.net.

Quantitative Bioanalytical Methodologies for this compound in Biological Matrices for Research

Quantitative bioanalytical methodologies are essential for determining the concentration of this compound in biological samples from preclinical studies, such as plasma, brain tissue, and tumor tissue. These methods are crucial for understanding the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

Liquid chromatography coupled with mass spectrometry (LC-MS/MS) is a widely used technique for the quantitative determination of drugs and their metabolites in complex biological matrices due to its sensitivity and specificity researchgate.netresearchgate.netmdpi.comnih.gov. This technique involves separating the components of a sample by liquid chromatography before their detection and quantification by mass spectrometry. Various sample preparation procedures, such as protein precipitation, liquid-liquid extraction, and solid-phase extraction, are employed to isolate the analyte from the biological matrix researchgate.netresearchgate.netmdpi.com. Method validation, following guidelines from regulatory bodies, is performed to ensure the accuracy, precision, sensitivity, and selectivity of the bioanalytical method researchgate.net.

Pharmacokinetic and Pharmacodynamic (PK/PD) Correlation in Research Models

Pharmacokinetic (PK) studies describe how the body handles a drug over time, while pharmacodynamic (PD) studies examine the drug's effects on the body. PK/PD correlation aims to establish a relationship between drug exposure (PK) and its biological effects (PD) in research models.

In preclinical studies with this compound, PK evaluation in mice and rats showed that after oral administration, maximum concentrations (Cmax) in plasma and brain were reached rapidly (within 30 minutes), with a half-life (t1/2) of approximately 5 hours in mice. aacrjournals.orgacs.orgresearchgate.net Total exposure (AUC) was notably higher in the brain and muscle compared to plasma in mice. aacrjournals.org PD evaluation demonstrated that this compound potently inhibited mTOR signaling in vivo after a single oral dose. aacrjournals.org The observed anti-tumor effects in xenograft models and the reduction of seizures in the TSC mouse model represent the PD endpoints. aacrjournals.orgacs.orgresearchgate.net Establishing PK/PD correlations helps in understanding the exposure levels required to achieve desired biological effects and can inform the design of further studies slideshare.netnih.gov.

Interactive Table: this compound Pharmacokinetic Data in Mice

ParameterPlasma (Mice)Brain (Mice)Muscle (Mice)
Tmax (minutes)30 aacrjournals.orgacs.orgresearchgate.net30 aacrjournals.orgacs.orgresearchgate.net120 aacrjournals.org
Cmax (µg/ml)4.8 aacrjournals.org7.7 aacrjournals.org7.6 aacrjournals.org
T1/2 (hours)~5 aacrjournals.orgacs.orgresearchgate.net~5 aacrjournals.orgacs.orgresearchgate.net-
AUC0-tz (µg*h/ml)20.5 aacrjournals.org30.6 aacrjournals.org32.3 aacrjournals.org

Interactive Table: this compound In Vitro Antiproliferative Activity

Cancer Cell PanelMean IC50 (nM)
66 cancer cell lines919 caymanchem.com
44 lymphoma cell lines250 medchemexpress.com

Interactive Table: this compound In Vitro Selectivity

TargetKi/IC50Selectivity over PI3Kα
mTOR10.8 nM (Ki) caymanchem.com>1000-fold (enzymatic) medchemexpress.com
PI3K p110α4.2 µM (Ki) caymanchem.com1-fold
PI3Kα>100-fold (in vitro) acs.org1-fold

Computational and Theoretical Studies of Pqr620

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking simulations have been employed to investigate the binding interactions of PQR620 with its target, mTOR kinase, and to understand its selectivity over related kinases like PI3K. Computational modeling studies for a this compound-mTOR kinase complex were performed, utilizing the structure of the PI103-mTOR complex (PDB 4JT6) as a starting point. guidetopharmacology.orgguidetopharmacology.org Docking of this compound into PI3Kγ was also conducted using PDB 5OQ4. guidetopharmacology.org

These simulations predicted key interactions between this compound and the mTOR kinase binding pocket. The oxygen atom of one bridged morpholine (B109124) moiety of this compound was predicted to form a hydrogen bond with the backbone nitrogen of Val2240 in the hinge region. guidetopharmacology.org Additionally, the 2-amino moiety of this compound was found to interact with the side chains of Asp2195 and Asp2357 in the affinity binding pocket of mTOR. guidetopharmacology.org

Computational studies highlighted structural differences between the binding pockets of mTOR and PI3K that contribute to this compound's selectivity. The binding pocket of mTOR is described as deeper due to the presence of the flexible Leu2354, which replaces a residue in PI3K. guidetopharmacology.org Bridged morpholines, present in this compound, are well accommodated in mTOR, whereas computational studies indicated they can cause steric clashes in PI3K, further explaining the observed selectivity. nih.gov Computational modeling studies were also instrumental in rationalizing the structure-activity relationship (SAR) observed in related compounds and investigating interactions within the ATP-binding sites of both mTOR and PI3Kα. nih.gov

Molecular Dynamics Simulations to Assess Binding Stability and Conformational Changes

Molecular dynamics (MD) simulations are a valuable computational technique used to assess the binding stability of a ligand-protein complex over time and to explore conformational changes. While molecular dynamics simulations are a standard tool in computational drug discovery and have been applied to study other ATP-competitive inhibitors targeting mTOR protein to analyze structural stability, key residue interactions, hydrogen bonding, and binding free energy, specific detailed results of molecular dynamics simulations specifically for this compound to assess its binding stability and conformational changes were not found in the available information. google.com

Quantum Mechanical Calculations for Electronic Properties

Quantum mechanical (QM) calculations, such as Density Functional Theory (DFT), are widely used in computational chemistry to investigate the electronic structure and properties of molecules, providing insights into their reactivity and interactions. DFT calculations, for instance, are employed to predict molecular structures, geometries, and reactivity. Although QM principles are involved in generating parameters for molecular dynamics simulations of small molecule ligands, specific dedicated quantum mechanical calculations focused on determining the electronic properties of this compound were not reported in the available search results. google.com

Predictive Modeling for Compound Design and Optimization

Predictive modeling, often integrated with computational chemistry techniques, played a crucial role in the design and optimization cascade that led to this compound. The development of this compound involved a transition from a pan-PI3K inhibitor (PQR309) to a more selective mTOR inhibitor. guidetopharmacology.orgnih.gov This rational design process was guided by computational modeling, which helped elucidate the binding mode of the initial compound in both PI3K and mTOR kinases and understand the basis for selectivity differences. guidetopharmacology.org

Future Research Directions and Translational Perspectives Non Clinical

Elucidation of Undiscovered Mechanistic Pathways

While PQR620 is primarily known for its potent inhibition of mTORC1/2, preclinical studies suggest the involvement of mTOR-independent mechanisms in its activity, particularly in certain cancer types like non-small cell lung cancer (NSCLC) nih.govresearchgate.net. Research indicates that this compound can induce sphingosine (B13886) kinase 1 (SphK1) inhibition, ceramide production, and oxidative stress in NSCLC cells, contributing to its anti-tumor effects nih.govresearchgate.net. Further research is needed to fully elucidate these and potentially other undiscovered mechanistic pathways through which this compound exerts its effects. This could involve comprehensive biochemical analyses, phosphoproteomic studies, and genetic screening to identify novel targets and signaling cascades influenced by this compound beyond direct mTOR inhibition. Understanding these additional mechanisms could reveal new therapeutic opportunities and strategies for combination therapies.

Investigation of this compound in Broader Preclinical Disease Models

This compound has demonstrated efficacy in preclinical models of ovarian carcinoma, lymphoma, and neurological disorders like Tuberous Sclerosis Complex (TSC) and chronic epilepsy aacrjournals.orgacs.orgnih.govepilepsy.comacs.orgmdpi.compsychogenics.comunibas.ch. Given the widespread dysregulation of the mTOR pathway in various diseases, there is significant potential to investigate this compound in a broader range of preclinical models. This includes exploring its activity in other cancer types, neurodegenerative diseases, inflammatory conditions, and metabolic disorders where mTOR signaling plays a critical role. Studies in diverse animal models, including genetically engineered models and patient-derived xenografts, would help to determine the full therapeutic potential of this compound and identify specific disease contexts where it may be most effective. For instance, its brain penetrance suggests potential in various central nervous system disorders acs.orgnih.govepilepsy.comacs.orgunibas.chnus.edu.sg.

Preclinical Efficacy of this compound in Selected Models:

Disease ModelSpeciesKey FindingSource
Ovarian Carcinoma (OVCAR-3 xenograft)MouseEffectively attenuated tumor growth with daily oral dosing. aacrjournals.orgacs.orgnih.govacs.org
Tuberous Sclerosis Complex (TSC)MouseAttenuated epileptic seizures; significantly reduced loss of Tsc1-induced mortality. acs.orgnih.govepilepsy.comacs.orgpsychogenics.comunibas.chcaymanchem.comacs.org
Chronic Epilepsy (IHK model)MouseExerted a transient antiseizure effect. psychogenics.comnus.edu.sgpatsnap.com
LymphomaIn vitro & In vivoShowed anti-tumor activity as a single agent and in combination with venetoclax (B612062). mdpi.comresearchgate.net
Non-Small Cell Lung Cancer (NSCLC)In vitro & In vivoPotently inhibited cell growth, proliferation, migration, and invasion; inhibited xenograft growth. nih.govresearchgate.net

Rational Design of Second-Generation this compound Analogues with Enhanced Research Attributes

The discovery and characterization of this compound have provided a valuable scaffold for the development of next-generation mTOR inhibitors unibas.chpatsnap.comnih.gov. Future research should focus on the rational design and synthesis of this compound analogues with enhanced research attributes. This could involve modifying the chemical structure to improve potency, selectivity for specific mTOR complexes or downstream effectors, pharmacokinetic properties (e.g., half-life, tissue distribution), and reduced potential for off-target effects. Structure-activity relationship (SAR) studies, building upon initial investigations acs.org, coupled with computational modeling, can guide the design process. For example, explorations into modifying the morpholine (B109124) moiety have led to compounds like PQR626 with improved metabolic stability acs.orgnih.gov. Developing analogues with specific research advantages, such as fluorescent tags or biotinylation sites, could also facilitate detailed mechanistic studies.

Application of Systems Biology and Multi-Omics Approaches in this compound Research

To gain a more comprehensive understanding of this compound's effects, future research should leverage systems biology and multi-omics approaches azolifesciences.comfrontiersin.orginstitut-curie.orgscilifelab.seomicscouts.com. Integrating data from genomics, transcriptomics, proteomics, metabolomics, and lipidomics in preclinical models treated with this compound can provide a holistic view of the biological changes induced by mTOR inhibition. This can help identify complex interactions, feedback loops, and compensatory pathways that may influence response or resistance to this compound. Network analysis and computational modeling can be applied to these multi-omics datasets to build predictive models of response, identify potential biomarkers of sensitivity or resistance, and uncover novel therapeutic targets that can be modulated in combination with this compound.

Development of Novel Preclinical Animal Models for this compound Evaluation

While existing preclinical models have been valuable in evaluating this compound, the development of novel and more representative animal models is crucial for advancing research unibas.ch. This includes creating models that better recapitulate the genetic heterogeneity and complexity of human diseases where mTOR is implicated. For instance, developing patient-derived xenograft (PDX) models from a wider range of tumor types or creating inducible genetic models that mimic specific mTOR pathway alterations observed in human diseases would provide more accurate platforms for evaluating this compound efficacy and mechanisms of action. Furthermore, developing advanced in vivo imaging techniques and functional assays within these models would allow for real-time monitoring of this compound's effects on disease progression and molecular targets. The potential use of spontaneous lymphoma models in dogs has also been suggested as an effective preclinical model for evaluating compounds like this compound mdpi.com.

Q & A

Q. What is the primary mechanism of action of PQR620 in inhibiting cancer cell proliferation, and how is this validated experimentally?

this compound acts as a dual mTORC1/2 kinase inhibitor, disrupting the mTOR signaling pathway critical for cell proliferation and survival. Key validation methods include:

  • Kinase selectivity assays : Demonstrating >100-fold selectivity for mTOR over PI3K and other kinases .
  • Cell viability assays : IC50 values of 0.92 μM (average across 66 cancer cell lines) and 250 nM (lymphoma models) using MTT or ATP-based assays .
  • Western blotting : Confirming downstream mTOR pathway inhibition (e.g., reduced phosphorylation of S6K1 and 4E-BP1) .

Q. What in vitro models are most suitable for evaluating this compound's anti-tumor activity?

Common models include:

  • Primary NSCLC cell lines (pNSCLC-1, pNSCLC-3) for apoptosis assays (e.g., caspase-3 activation, mitochondrial membrane potential collapse) .
  • D425 medulloblastoma cells for concentration-response studies (e.g., 0–100 μM this compound reduces cell viability to <20% at 72 hours) .
  • Akt1/2-silenced NSCLC cells to isolate mTOR-independent effects .

Q. How do researchers optimize dosing regimens for in vivo studies with this compound?

  • Pharmacokinetic profiling : In mice, a single oral dose achieves Cmax (plasma) at 30 minutes with t1/2 >5 hours and significant brain penetration (brain-to-plasma ratio >0.5) .
  • Efficacy thresholds : Daily doses of 10–30 mg/kg in xenograft models (e.g., OVCAR-3) show tumor growth inhibition >50% .

Advanced Research Questions

Q. How can researchers address contradictory findings on this compound's mTOR-dependent vs. mTOR-independent mechanisms?

  • Genetic silencing : Use siRNA to knock down Akt/mTOR components in NSCLC cells, revealing residual cytotoxicity via sphingosine kinase 1 (SphK1) inhibition and ceramide accumulation .
  • Pathway inhibition studies : Combine this compound with PI3K/Akt inhibitors (e.g., MK-2206) to quantify additive/synergistic effects .
  • Multi-omics analysis : Integrate transcriptomics and metabolomics to identify off-target pathways (e.g., oxidative stress markers) .

Q. What experimental strategies are recommended to assess this compound's efficacy in overcoming drug resistance?

  • Resistance induction : Generate mTOR inhibitor-resistant cell lines via chronic this compound exposure and screen for mutations (e.g., mTOR kinase domain mutations) .
  • Combination therapy : Test this compound with autophagy inhibitors (e.g., chloroquine) to counteract compensatory survival mechanisms .
  • Patient-derived xenografts (PDX) : Use models from relapsed NSCLC patients to evaluate tumor regression and survival prolongation .

Q. How should researchers design studies to evaluate this compound's neurotoxicity and brain penetrance in CNS disease models?

  • Blood-brain barrier (BBB) assays : Measure unbound brain/plasma ratios in rodents using microdialysis .
  • Neuroinflammatory markers : Assess glial activation (GFAP/Iba1) and neuronal apoptosis (TUNEL) in Tsc1GFAP knockout mice .
  • Behavioral endpoints : Monitor seizure frequency reduction in epilepsy models .

Methodological Recommendations

  • Contradiction Analysis : Use orthogonal assays (e.g., flow cytometry for apoptosis vs. Western blot for pathway markers) to validate mechanisms .
  • Dose Optimization : Employ Hill equation modeling to calculate EC50 values from concentration-response curves .
  • Statistical Rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons in xenograft studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.